molecular formula C27H26N2O2S B2820145 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide CAS No. 312733-53-2

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2820145
CAS No.: 312733-53-2
M. Wt: 442.58
InChI Key: JDKWQEOMIREADG-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a complex organic compound featuring a thiazole ring, an adamantane core, and a benzoyl group. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and materials with unique properties.

Biology: Biologically, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide has shown promise as an antioxidant, anti-inflammatory, and antimicrobial agent. It is also being studied for its potential use in cancer therapy due to its cytotoxic properties.

Medicine: In medicine, this compound is being explored for its therapeutic potential in treating various diseases, including infections, inflammation, and cancer.

Industry: In industry, it is used in the development of new materials and chemicals with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and oxidative processes, leading to its therapeutic effects.

Comparison with Similar Compounds

  • Thiazole derivatives

  • Adamantane derivatives

  • Benzoyl-containing compounds

This compound's multifaceted nature makes it a valuable subject of study in various scientific fields, offering promising avenues for future research and development.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2S/c30-23(21-9-5-2-6-10-21)24-22(20-7-3-1-4-8-20)28-26(32-24)29-25(31)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-10,17-19H,11-16H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKWQEOMIREADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=C(S4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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